N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE
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Overview
Description
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a cyclopenta[b]thiophene moiety, and a fluorobenzamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the azepane ring, the cyclopenta[b]thiophene core, and the final coupling with the fluorobenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(azepan-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-3-methylbenzamide
- 3-(azepan-1-ylcarbonyl)aniline
Uniqueness
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject for further research and development .
Properties
Molecular Formula |
C21H23FN2O2S |
---|---|
Molecular Weight |
386.5g/mol |
IUPAC Name |
N-[3-(azepane-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H23FN2O2S/c22-16-10-4-3-8-14(16)19(25)23-20-18(15-9-7-11-17(15)27-20)21(26)24-12-5-1-2-6-13-24/h3-4,8,10H,1-2,5-7,9,11-13H2,(H,23,25) |
InChI Key |
QCDNJWJMSWBGIU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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